molecular formula C7H13N2NaO2 B1447839 Sodium 3-(piperazin-2-yl)propanoate CAS No. 1796902-11-8

Sodium 3-(piperazin-2-yl)propanoate

Cat. No.: B1447839
CAS No.: 1796902-11-8
M. Wt: 180.18 g/mol
InChI Key: NJBGCVBAOCFUSH-UHFFFAOYSA-M
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Description

Sodium 3-(piperazin-2-yl)propanoate (CAS 1796902-11-8) is a valuable organic sodium salt with the molecular formula C7H13N2NaO2 and a molecular weight of 180.18 g/mol . This compound serves as a key chemical building block in medicinal chemistry and pharmaceutical research, particularly due to the presence of the piperazine moiety. The piperazine ring is a privileged scaffold in drug design, known for its diverse pharmacological properties and ability to improve water solubility and optimize the physicochemical properties of drug candidates . Its two nitrogen atoms can contribute to strong binding with biological targets, making piperazine derivatives common in compounds with antipsychotic, antihistaminic, anti-inflammatory, and antibacterial activities . Researchers utilize this compound in the synthesis and development of more complex molecules, including the emerging class of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) . Converting acidic active pharmaceutical ingredients into such salts can synergistically enhance analgesic or anti-inflammatory effects and address shortcomings of parent drugs, such as poor solubility . As a versatile intermediate, this compound is strictly for research purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or personal use. Please note that this compound may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

sodium;3-piperazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.Na/c10-7(11)2-1-6-5-8-3-4-9-6;/h6,8-9H,1-5H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBGCVBAOCFUSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796902-11-8
Record name sodium 3-(piperazin-2-yl)propanoate
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Biological Activity

Sodium 3-(piperazin-2-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, including analgesic and antibacterial properties, and synthesizes findings from various studies.

Chemical Structure and Properties

This compound is a sodium salt of a piperazine derivative. The piperazine moiety is known for its versatile pharmacological properties, including antipsychotic and antibacterial activities. The structural characteristics of piperazine derivatives contribute to their ability to interact with various biological targets, making them valuable in drug design.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of piperazine derivatives. In a study involving various sodium salts of piperazine, compounds demonstrated significant analgesic activity when tested in vivo using the formalin test on female mice. Notably, certain derivatives exhibited enhanced analgesic effects compared to standard reference drugs . This suggests that this compound may possess similar analgesic properties due to its structural similarity to other effective piperazine compounds.

2. Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. A comparative study indicated that piperazine derivatives, including this compound, exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with results indicating notable efficacy against these pathogens .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL
This compoundEscherichia coli8 µg/mL

The mechanisms underlying the biological activities of this compound can be attributed to its ability to bind effectively with bacterial enzymes and receptors. Docking studies have shown strong binding affinities for the COX-2 enzyme, which is crucial in mediating inflammatory responses . This interaction may explain the compound's analgesic properties.

Case Studies

  • Analgesic Efficacy Study : In a controlled study, sodium salts of piperazine were administered to mice subjected to pain-inducing stimuli. Results indicated a significant reduction in pain response compared to control groups, affirming the potential analgesic role of this compound .
  • Antibacterial Efficacy Study : A comparative analysis involving resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound outperformed traditional antibiotics like ampicillin in inhibiting bacterial growth . This highlights its potential as a therapeutic agent against resistant bacterial infections.

Comparison with Similar Compounds

Sodium Propanoate Derivatives with Phosphine-Nitrogen Ligands

describes a series of sodium propanoate ligands (L1–L5) used in cobalt-catalyzed alkene hydrosilylation. These compounds share a propanoate backbone but differ in substituents:

Compound ID Substituent Key Structural Features Application
L1 Ethyl, diphenylphosphine P, N ligation; two phenyl rings Catalyst for hydrosilylation
L2 Propyl, diphenylphosphine Longer alkyl chain than L1 Enhanced steric effects
L3 Butyl, diphenylphosphine Increased hydrophobicity Tailored catalyst selectivity
L4 Tert-butyl, diphenylphosphine Bulky substituent for stability High-temperature catalysis
L5 Benzyl, diphenylphosphine Aromatic benzyl group Improved π-π interactions

Key Differences :

  • Sodium 3-(piperazin-2-yl)propanoate lacks phosphorus and aromatic rings, focusing instead on nitrogen-rich coordination. This makes it more suitable for biological applications (e.g., plant growth) rather than catalysis .

Other Sodium Propanoate Salts

lists sodium salts of propanoic acid derivatives with diverse functional groups:

Compound Name Functional Group Application
Sodium 3-mercapto-2-oxopropanoate Thiol, ketone Antioxidant or fragrance additive
Sodium ferulate 4-hydroxy-3-methoxyphenyl Anti-inflammatory agent
Sodium 2-(4-methoxyphenoxy)propanoate Methoxy-phenoxy Potential pharmaceutical intermediate

Comparison :

  • This compound’s piperazine moiety provides unique chelating properties, distinguishing it from salts with phenolic or thiol groups. Its biological activity is more aligned with metabolic modulation than antioxidant or anti-inflammatory roles .

Ester Derivatives of Propanoic Acid

Ethyl esters such as ethyl 3-(methylthio)propanoate () and ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () are aroma compounds or synthetic intermediates:

Compound Key Feature Role
Ethyl 3-(methylthio)propanoate Methylthio group Pineapple aroma compound
Ethyl 3-(4-methylquinolin-2-yl)propanoate Quinoline moiety Anticancer intermediate

Contrast :

  • This compound’s ionic nature and nitrogen-rich structure make it water-soluble and biologically active, unlike neutral esters used in fragrances or hydrophobic drug precursors .

Preparation Methods

Alkylation of Piperazine with Halo-Propanoate Esters

Another direct method involves the nucleophilic substitution of piperazine nitrogen by halo-substituted propanoate esters, followed by hydrolysis and salt formation.

  • Procedure : Piperazine or substituted piperazines react with ethyl 3-bromopropanoate under reflux conditions in acetone or similar solvents, typically with a base such as potassium carbonate to facilitate nucleophilic substitution. After completion, the ester intermediate is hydrolyzed using hydrazine hydrate or aqueous base to yield the corresponding propanoic acid derivative. Subsequent neutralization with sodium hydroxide affords the sodium salt.

  • Details : For example, ethyl 6-substituted-3(2H)-pyridazinone-2-ylpropionate derivatives were synthesized by refluxing 6-substituted-3(2H)-pyridazinones with ethyl 3-bromopropionate and potassium carbonate in acetone overnight. The esters were purified by recrystallization. Although this example involves pyridazinone derivatives, the analogous approach applies to piperazine derivatives such as sodium 3-(piperazin-2-yl)propanoate.

  • Hydrolysis Step : The ester group is converted to the corresponding hydrazide or acid by treatment with hydrazine hydrate at room temperature for several hours, followed by purification.

Salt Formation and Purification

  • The sodium salt form is typically obtained by neutralizing the free acid form of 3-(piperazin-2-yl)propanoic acid with sodium hydroxide or sodium carbonate in aqueous solution.

  • Purification is achieved by recrystallization from suitable solvents such as ethanol or water to obtain analytically pure this compound.

Summary of Key Preparation Steps

Step Reagents/Conditions Outcome Remarks
Protection of amines Ethyl trifluoroacetate, acetonitrile, 0°C to RT Protected piperazine intermediate Prevents side reactions
Reductive amination Ketone (e.g., 1-methylpiperidin-4-one), NaBH(OAc)3, RT Substituted piperazine derivative Mild, selective
Alkylation with halo-propanoate esters Ethyl 3-bromopropanoate, K2CO3, acetone, reflux overnight Ester intermediate Nucleophilic substitution
Hydrolysis Hydrazine hydrate, methanol, RT, 3 h Hydrazide or acid derivative Converts ester to acid/hydrazide
Salt formation NaOH or Na2CO3, aqueous solution Sodium salt of 3-(piperazin-2-yl)propanoate Final product
Purification Recrystallization from ethanol or water Pure sodium salt Analytical grade product

Analytical and Research Findings

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm the structure and purity of intermediates and final products.

  • Yields for reductive amination steps range from 29% to 60%, depending on the substrates and conditions.

  • The alkylation and hydrolysis steps typically proceed with moderate to good yields, with purification steps critical for removing inorganic salts and byproducts.

  • The sodium salt form enhances water solubility, which is beneficial for pharmaceutical applications.

Q & A

Q. What are the recommended methods for synthesizing Sodium 3-(piperazin-2-yl)propanoate in laboratory settings?

Synthesis typically involves coupling reactions between piperazine derivatives and propanoic acid precursors. For example, esterification or amidation strategies can be employed, followed by sodium salt formation. Key steps include:

  • Reaction optimization : Adjust pH and temperature to favor salt formation (e.g., using sodium hydroxide for neutralization).
  • Purification : Column chromatography or recrystallization to isolate the sodium salt form.
  • Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation of dust or aerosols by working in a fume hood.
  • Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere). Store at room temperature in a well-ventilated area away from incompatible materials like strong oxidizing agents .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Chromatography : HPLC with UV detection to quantify purity (e.g., C18 columns, aqueous/organic mobile phases).
  • Spectroscopy : NMR (1H^1H, 13C^{13}C) to confirm proton and carbon environments. FT-IR for functional group verification.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

  • Controlled stability studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via accelerated stability testing.
  • Decomposition analysis : Use GC-MS or LC-MS to identify byproducts (e.g., carbon monoxide or nitrogen oxides under thermal decomposition) and quantify degradation kinetics .
  • Data reconciliation : Compare results across multiple analytical methods (e.g., TGA for thermal stability vs. HPLC for hydrolytic stability) to identify method-dependent discrepancies .

Q. What strategies mitigate interference from decomposition products in biological assays?

  • Byproduct removal : Pre-treat samples with solid-phase extraction (SPE) or dialysis to isolate the intact compound.
  • Assay optimization : Include control experiments with decomposition products (e.g., carbon monoxide scavengers like hemoglobin) to assess their impact on enzymatic or cellular systems .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Molecular docking : Simulate interactions between this compound and target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.
  • QSAR studies : Correlate structural modifications (e.g., substituents on the piperazine ring) with experimental binding data to predict optimal derivatives .

Q. What experimental designs are effective for studying the compound’s role in enzyme-substrate interactions?

  • Kinetic assays : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to assess competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Notes on Data Interpretation

  • Contradictory results : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography) to rule out methodological artifacts.
  • Ecological impact : While current data on ecotoxicity are limited (no PBT/vPvB assessment available), researchers should conduct biodegradation studies using OECD 301 guidelines to fill data gaps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-(piperazin-2-yl)propanoate
Reactant of Route 2
Sodium 3-(piperazin-2-yl)propanoate

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